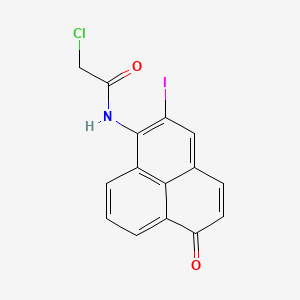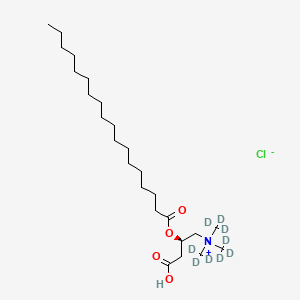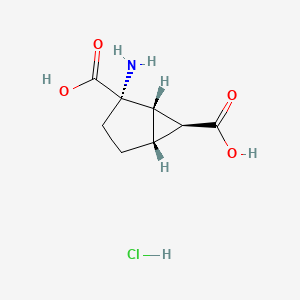
Eglumegad (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eglumegad (hydrochloride) involves the preparation of its core structure, which is a bicyclic amino acid. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the bicyclic structure.
Functionalization: Introduction of functional groups such as amino and carboxyl groups to the bicyclic core.
Purification: The final compound is purified using techniques like crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Eglumegad (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Types of Reactions
Eglumegad (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Eglumegad (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of mGlu2/3 receptors.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter release.
Medicine: Potential therapeutic agent for treating anxiety, drug addiction, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting mGlu2/3 receptors
作用机制
Eglumegad (hydrochloride) acts as a selective agonist for group II metabotropic glutamate receptors (mGlu2/3). By binding to these receptors, it modulates the release of neurotransmitters such as glutamate, thereby exerting its anxiolytic and neuroprotective effects. The compound also interacts with other molecular targets and pathways, including the hypothalamic-pituitary-adrenal axis, which plays a role in stress response .
相似化合物的比较
Similar Compounds
LY379268: Another selective agonist for mGlu2/3 receptors with similar neuroprotective properties.
LY341495: An antagonist for mGlu2/3 receptors, used to study the opposite effects of receptor activation.
Uniqueness
Eglumegad (hydrochloride) is unique due to its high potency and selectivity for mGlu2/3 receptors, making it a valuable tool for research and potential therapeutic applications. Its ability to protect neurons from NMDA toxicity and modulate neurotransmitter release distinguishes it from other similar compounds .
属性
分子式 |
C8H12ClNO4 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1 |
InChI 键 |
XZLCJPCFWPIGEU-PLFKSMQJSA-N |
手性 SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.Cl |
规范 SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


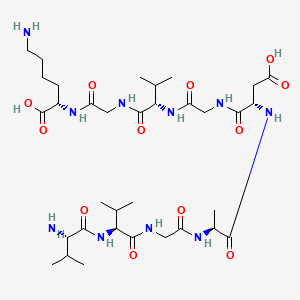
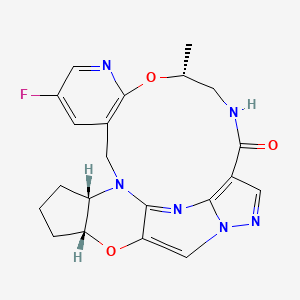
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
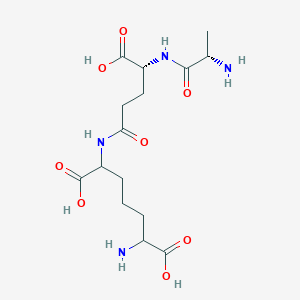
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
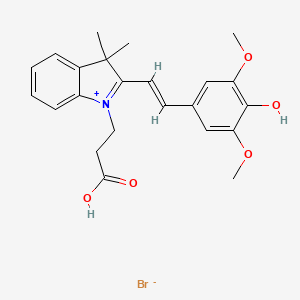
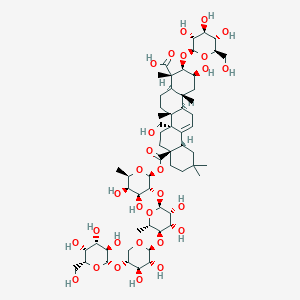
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
